Bromlisuride Hydrobromide
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Overview
Description
Bromlisuride Hydrobromide is a chemical compound with the molecular formula C16H19BrN2O2. It is a derivative of the ergot alkaloid and is primarily used in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bromlisuride Hydrobromide involves several steps. One common method includes the reaction of bromine with lisuride, an ergot derivative, under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the bromination process. The reaction is carried out at a specific temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain this compound suitable for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Bromlisuride Hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield brominated derivatives, while reduction may produce de-brominated compounds .
Scientific Research Applications
Bromlisuride Hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: It is studied for its effects on cellular processes and as a tool for investigating biological pathways.
Medicine: It has potential therapeutic applications and is researched for its pharmacological properties.
Industry: It is used in the development of new drugs and as a chemical intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of Bromlisuride Hydrobromide involves its interaction with specific molecular targets in the body. It binds to receptors in the brain and other tissues, modulating the activity of neurotransmitters and other signaling molecules. This interaction affects various physiological processes, including mood, cognition, and motor function .
Comparison with Similar Compounds
Similar Compounds
Lisuride: A precursor to Bromlisuride Hydrobromide, used in the treatment of Parkinson’s disease.
Bromocriptine: Another ergot derivative with similar pharmacological properties.
Cabergoline: A dopamine agonist used in the treatment of hyperprolactinemia.
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it valuable in research for understanding the mechanisms of action of ergot derivatives and developing new therapeutic agents .
Properties
CAS No. |
83455-49-6 |
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Molecular Formula |
C20H26Br2N4O |
Molecular Weight |
498.3 g/mol |
IUPAC Name |
3-[(6aR,9S)-5-bromo-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-1,1-diethylurea;hydrobromide |
InChI |
InChI=1S/C20H25BrN4O.BrH/c1-4-25(5-2)20(26)22-12-9-14-13-7-6-8-16-18(13)15(19(21)23-16)10-17(14)24(3)11-12;/h6-9,12,17,23H,4-5,10-11H2,1-3H3,(H,22,26);1H/t12-,17+;/m0./s1 |
InChI Key |
DXVYMWKQERXJJD-LWHGMNCYSA-N |
Isomeric SMILES |
CCN(CC)C(=O)N[C@@H]1CN([C@@H]2CC3=C(NC4=CC=CC(=C34)C2=C1)Br)C.Br |
Canonical SMILES |
CCN(CC)C(=O)NC1CN(C2CC3=C(NC4=CC=CC(=C34)C2=C1)Br)C.Br |
Origin of Product |
United States |
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